N-Alloc-1,5-pentanediamine hydrochloride

Description

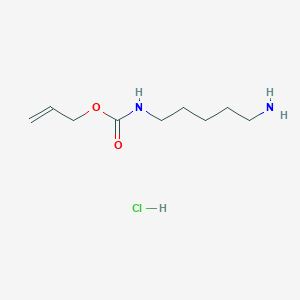

N-Alloc-1,5-pentanediamine hydrochloride is a chemically modified diamine featuring an allyloxycarbonyl (Alloc) protecting group on one of its primary amines. Its molecular formula is C₉H₁₉ClN₂O₂, with a molecular weight of 246.71 g/mol (calculated from ). The Alloc group is widely used in organic synthesis for temporary amine protection, as it can be selectively removed under mild conditions (e.g., palladium catalysis) without affecting other functional groups . This compound is primarily employed as an intermediate in pharmaceutical synthesis, enabling controlled functionalization of amine-containing scaffolds.

Properties

IUPAC Name |

prop-2-enyl N-(5-aminopentyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-2-8-13-9(12)11-7-5-3-4-6-10;/h2H,1,3-8,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDHRWKGTMXRAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049721-59-6 | |

| Record name | 1049721-59-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Alloc-1,5-pentanediamine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 1,5-pentanediamine with allyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and results in the formation of N-Alloc-1,5-pentanediamine. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Alloc-1,5-pentanediamine hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The amine groups in the compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound .

Scientific Research Applications

Crosslinking Agent in Proteomics

N-Alloc-PDA hydrochloride serves as an effective crosslinking agent in proteomics. Its ability to link protein molecules facilitates the study of protein interactions and structures. Crosslinking can stabilize protein complexes, making it easier to analyze them through techniques such as mass spectrometry and electrophoresis. The selective deprotection of the allyl group allows for further functionalization, enhancing its utility in complex organic syntheses.

Substrate in Biochemical Pathways

The compound acts as a substrate or reactant in various biochemical pathways. Although specific interaction data is limited, its structural similarities with other compounds suggest potential interactions with enzymes and biomolecules, influencing reaction kinetics and metabolic pathways. This property makes it valuable for investigating enzyme mechanisms and metabolic engineering.

Synthesis of Bioactive Compounds

N-Alloc-PDA hydrochloride is utilized in the synthesis of bioactive compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of functional groups that are crucial for biological activity. For example, it can be used to synthesize derivatives that exhibit antimicrobial or anticancer properties.

Case Study 1: Crosslinking Proteins for Structural Analysis

In a study published by the American Chemical Society, researchers utilized N-Alloc-PDA hydrochloride to crosslink proteins involved in signal transduction pathways. The crosslinked complexes were analyzed using mass spectrometry, revealing important insights into protein interactions that regulate cellular responses to stimuli .

Case Study 2: Synthesis of Anticancer Agents

Another research project focused on employing N-Alloc-PDA hydrochloride as a precursor in the synthesis of novel anticancer agents. The study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, showcasing its potential in drug development .

Mechanism of Action

The mechanism of action of N-Alloc-1,5-pentanediamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The compound’s amine groups can interact with electrophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Alloc-1,5-pentanediamine hydrochloride with structurally related diamines and their derivatives:

Key Observations:

Protecting Groups: The Alloc group in this compound offers orthogonal deprotection compared to Cbz (removed via hydrogenolysis) . This makes Alloc preferable in multi-step syntheses involving acid-sensitive substrates. Unprotected derivatives like pentane-1,5-diamine dihydrochloride are more reactive but less stable, limiting their use in controlled syntheses .

Pharmacological Relevance :

- Substituted derivatives, such as N-(3',4'-dichlorophenyl)-N',N'-dimethyl-1,5-pentanediamine dihydrochloride , demonstrate bioactivity (e.g., antidepressant properties) due to aromatic and alkyl modifications .

- Dansyl-functionalized variants (e.g., N-dansyl-1,5-pentanediamine ) are utilized in fluorescence-based assays, highlighting the impact of functional groups on application .

Physical Properties :

- Hydrochloride salts (e.g., pentane-1,5-diamine dihydrochloride ) generally exhibit high water solubility, critical for biological testing .

- The Alloc-protected derivative’s molecular weight (~246.71 g/mol) is intermediate between simpler diamines (e.g., 175.10 g/mol) and bulkier Cbz analogs (272.77 g/mol), balancing solubility and reactivity .

Biological Activity

N-Alloc-1,5-pentanediamine hydrochloride (PDAH) is a derivative of 1,5-pentanediamine, which has gained attention for its potential applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound is characterized by its amine functional groups, which play a crucial role in its biological interactions. The compound's structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to N-Alloc-1,5-pentanediamine exhibit significant antimicrobial properties. Studies have demonstrated that polyamines like 1,5-pentanediamine can inhibit bacterial growth by disrupting cell membrane integrity and interfering with cellular processes.

2. Anticancer Potential

this compound has shown promise in anticancer research. It is believed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. A study indicated that derivatives of 1,5-pentanediamine could enhance the efficacy of chemotherapeutic agents by acting as chelating agents that improve drug delivery to tumor sites.

3. Role in Polyurethane Production

The compound serves as a precursor for bio-based pentamethylene diisocyanate (PDI), which is utilized in producing adhesives and thermosetting polyurethanes. The biological implications of these materials include their biocompatibility and potential use in biomedical applications.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis; chelation enhancement | |

| Polyurethane Production | Precursor for bio-based materials |

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of N-Alloc-1,5-pentanediamine against various bacterial strains. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as a natural preservative in food and pharmaceutical products.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis revealed that the compound activates the intrinsic apoptotic pathway, evidenced by increased levels of cytochrome c release from mitochondria.

Q & A

Q. What are the optimal reaction conditions for introducing the Alloc (allyloxycarbonyl) protecting group to 1,5-pentanediamine hydrochloride?

- Methodological Answer: The Alloc group is typically introduced via carbodiimide-mediated coupling. A validated approach involves using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as a coupling agent in a mixed solvent system (e.g., DMF/CH₂Cl₂) under inert conditions. Reaction times of 12–24 hours at room temperature yield moderate-to-high conversions (52–62%) for analogous Boc-protected pentanediamine derivatives . Optimize stoichiometry (e.g., 1.2 equivalents of Alloc-Cl per amine group) and monitor progress via TLC or LC-MS.

Q. How can N-Alloc-1,5-pentanediamine hydrochloride be characterized using spectroscopic and chromatographic techniques?

- Methodological Answer:

- NMR: Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm Alloc group incorporation (characteristic allyl protons at δ 5.8–5.9 ppm and carbonyl carbon at ~155 ppm).

- HPLC: Employ a C18 column with a mobile phase of methanol and phosphate buffer (e.g., 70:30 v/v) at 1 mL/min flow rate. UV detection at 207–210 nm is suitable for quantifying hydrochloride salts .

- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ peaks corresponding to the molecular ion (e.g., m/z ~247 for the free base).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

- Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact due to potential amine reactivity.

- Store at 2–8°C in airtight, light-resistant containers.

- Decontaminate spills with 10% acetic acid followed by ethanol. Document training on SDS and emergency procedures, as required for similar hydrochlorides .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound under different solvent systems be resolved?

- Methodological Answer: Proton chemical shifts vary with solvent polarity (e.g., DMSO vs. CDCl₃). To resolve ambiguity:

- Compare experimental data with computed NMR spectra (DFT methods like B3LYP/6-31G*).

- Use heteronuclear correlation (HSQC/HMBC) to confirm assignments, particularly for overlapping diamine proton signals.

- Validate purity via HPLC-MS to rule out solvent-dependent degradation .

Q. What strategies ensure high purity (>98%) during large-scale synthesis of this compound?

- Methodological Answer:

- Purification: Use recrystallization from ethanol/water or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients).

- Impurity Profiling: Identify by-products (e.g., over-allocated species) via LC-MS and adjust reaction stoichiometry.

- Validation: Cross-reference against certified reference standards (e.g., LGC Standards) for trace impurity quantification .

Q. How can an HPLC method for quantifying this compound in complex matrices (e.g., biological samples) be validated?

- Methodological Answer:

- Linearity: Test concentrations spanning 1–50 μg/mL (r² > 0.999).

- Recovery: Spike known amounts into serum or buffer; average recovery should be 98–102% with RSD <2% .

- Specificity: Confirm no interference from matrix components (e.g., proteins) via blank runs.

- Robustness: Vary column temperature (±5°C), flow rate (±0.1 mL/min), and mobile phase pH (±0.2) to assess reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.